N-benzhydryl-3-methoxybenzamide
Description
This compound vs. N-ethyl-3-methoxybenzamide
| Property | This compound | N-ethyl-3-methoxybenzamide |
|---|---|---|
| Molecular Formula | C21H19NO2 | C10H13NO2 |
| Molecular Weight | 317.4 g/mol | 179.2 g/mol |
| Amide Substituent | Bulky benzhydryl | Linear ethyl |
| Solubility (logP) | 4.2 (predicted) | 1.9 (experimental) |
| Conformational Freedom | Restricted by steric bulk | Higher flexibility |
The benzhydryl group introduces steric hindrance , reducing rotational freedom at the amide bond compared to the ethyl analogue. This increases melting point (mp: >200°C vs. ~100°C ) and decreases solubility in polar solvents.
This compound vs. N-benzhydryl-3-methoxy-N-methylbenzamide
| Property | This compound | N-benzhydryl-3-methoxy-N-methylbenzamide |
|---|---|---|
| Amide Nitrogen | Secondary (N–H) | Tertiary (N–CH3) |
| Hydrogen Bonding | N–H⋯O=C capable | No N–H donors |
| Molecular Weight | 317.4 g/mol | 331.4 g/mol |
| Crystallinity | High (ordered H-bond network) | Moderate (weaker van der Waals forces) |
Methyl substitution eliminates hydrogen-bonding capacity, altering solid-state packing and solubility. The methyl group increases hydrophobicity (logP: 4.5 vs. 4.2 ) but reduces melting point due to disrupted crystal lattice.
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-benzhydryl-3-methoxybenzamide |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-8-13-18(15-19)21(23)22-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,22,23) |
InChI Key |
HPUYUYNEXMRNOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Nitrogen Atom
The nitrogen substituent plays a critical role in determining physicochemical and biological properties.
Key Insight : The benzhydryl group in the target compound distinguishes it from others by offering superior lipophilicity, which is advantageous in drug design for blood-brain barrier penetration. However, its steric bulk may reduce binding efficiency compared to smaller substituents like azetidinyl or hydroxy-dimethylethyl.
Position and Nature of the Methoxy Group
The methoxy group’s position (meta vs. para) influences electronic effects and intermolecular interactions.
Key Insight : The 3-methoxy group in the target compound may reduce resonance stabilization compared to para-substituted analogs but could favor specific electronic environments in catalytic or medicinal applications.
Metal Coordination Capabilities
Key Insight : Unlike thioamide-containing analogs (), the target compound is less suited for metal coordination, limiting its utility in catalysis or material science.
Preparation Methods
Reaction Mechanism and Reagent Selection
The classical approach to N-benzhydryl-3-methoxybenzamide involves activating 3-methoxybenzoic acid with carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Activation proceeds via the formation of an O-acylisourea intermediate, which reacts with benzhydrylamine to yield the target amide. This method is widely applicable but often requires stoichiometric additives like N-hydroxysuccinimide (NHS) to suppress racemization and enhance coupling efficiency.
Synthetic Procedure
-
Acid Activation :
Dissolve 3-methoxybenzoic acid (1.52 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add EDC (2.30 g, 12 mmol) and NHS (1.38 g, 12 mmol) at 0°C under nitrogen. Stir for 30 minutes to generate the active ester. -
Amine Coupling :
Introduce benzhydrylamine (2.13 g, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 3.5 mL, 20 mmol). Stir at room temperature for 12 hours. -
Workup :
Quench with aqueous HCl (1M, 50 mL), extract with DCM (3 × 30 mL), dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the product as a white solid.
Optimization Challenges
-
Side Reactions : Competitive formation of N-acylurea byproducts necessitates strict moisture control and sub-zero temperatures during activation.
-
Scalability : Large-scale reactions (>100 mmol) suffer from prolonged reaction times (24–48 hours) and moderate yields (65–75%) due to incomplete activation.
T3P®-Mediated Microwave-Assisted Synthesis
Advantages of Propylphosphonic Anhydride (T3P®)
T3P® emerges as a superior coupling reagent due to its low toxicity, high atom economy, and compatibility with solvent-free conditions. The reaction between 3-methoxybenzoic acid and benzhydrylamine in the presence of T3P® (50% w/w in ethyl acetate) proceeds via a mixed phosphoric-carboxylic anhydride intermediate, enabling rapid amide bond formation.
Stepwise Protocol
-
Reagent Mixing :
Combine 3-methoxybenzoic acid (1.52 g, 10 mmol), benzhydrylamine (2.13 g, 10 mmol), and T3P® (6.24 g, 20 mmol) in a microwave vial. -
Microwave Irradiation :
Heat at 120°C for 15 minutes under 300 W power. -
Purification :
Dilute with ethyl acetate (50 mL), wash with saturated NaHCO₃ (2 × 30 mL), dry, and concentrate. Recrystallize from ethanol/water (4:1) to afford colorless crystals.
Performance Metrics
-
Yield : 87–92% (compared to 65–75% for carbodiimide methods).
-
Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).
-
Reaction Time : 15 minutes vs. 12–48 hours for conventional routes.
Transition Metal-Catalyzed Approaches
Limitations and Opportunities
-
Scope Restriction : Limited to electron-deficient benzamides; benzhydryl groups may sterically hinder catalysis.
-
Stereoselectivity : Potential for cis/trans isomerism in annulated products requires chiral ligand screening.
Comparative Analysis of Synthetic Methods
| Parameter | Carbodiimide Method | T3P®-Mediated | Rh-Catalyzed |
|---|---|---|---|
| Yield (%) | 65–75 | 87–92 | 40–55 (projected) |
| Reaction Time | 12–48 h | 15 min | 6 h |
| Byproducts | N-Acylurea | None | Isomeric mixtures |
| Scalability | Moderate | High | Low |
| Equipment Needs | Standard glassware | Microwave reactor | Schlenk line |
Characterization and Validation
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
